molecular formula C10H22O4S B570819 TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL CAS No. 120948-16-5

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL

Cat. No.: B570819
CAS No.: 120948-16-5
M. Wt: 238.342
InChI Key: RQRPVASCFXGNRE-UHFFFAOYSA-N
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Description

tert-Butylsulfonylacetaldehyde Diethyl Acetal is a specialized chemical building block of significant value in organic synthesis and medicinal chemistry. The diethyl acetal group serves as a protected form of an aldehyde, a fundamental functional group in chemical synthesis. Acetals are typically stable under basic conditions but can be readily deprotected to the parent aldehyde under mild acidic conditions, making them crucial intermediates for the controlled assembly of complex molecules . This stability allows researchers to perform reactions on other parts of the molecule without affecting the masked carbonyl. The tert-butylsulfonyl moiety is a sterically hindered group that can impart specific characteristics to the molecule, potentially influencing the stereochemistry of subsequent reactions or acting as a directing group in metal-catalyzed transformations. As a research chemical, this compound is particularly useful for constructing molecular scaffolds found in active pharmaceutical ingredients (APIs). Similar diethyl acetals are extensively used in the synthesis of fragrances and pharmaceutical products, underscoring the utility of this class of compounds . In a laboratory setting, it may be employed in the development of novel synthetic methodologies, including Grignard reactions or as a precursor for heterocyclic compounds, which are core structures in many drugs . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfonyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S/c1-6-13-9(14-7-2)8-15(11,12)10(3,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRPVASCFXGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CS(=O)(=O)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721353
Record name 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120948-16-5
Record name 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Catalysis

The process involves:

  • Acid catalyst selection : Homogeneous catalysts like HCl or heterogeneous resins (e.g., Amberlyst 18) are effective. Amberlyst 18, a solid acid resin, offers advantages in reusability and simplifies post-reaction separation5.

  • Entrainer application : A water-immiscible solvent (e.g., hexane, bp 69°C) is added to facilitate azeotropic water removal via a Dean-Stark apparatus. This shifts the equilibrium toward acetal formation by Le Chatelier’s principle3.

Representative Procedure :

  • A mixture of tert-butylsulfonylacetaldehyde (1 mol), ethanol (2.2–8 mol), and hexane is heated under reflux with Amberlyst 18.

  • Water-ethanol azeotropes are continuously removed, and the entrainer phase is recirculated.

  • Post-reaction, the catalyst is filtered, and the mixture is neutralized with NaOH (pH 10)3.

Kinetic and Thermodynamic Considerations

  • Equilibrium constant : For analogous diethyl acetal formation, Keq=0.018exp(1230T)K_{eq} = 0.018 \exp\left(\frac{1230}{T}\right), indicating exothermicity (ΔH=10.2kJ/mol\Delta H^\circ = -10.2 \, \text{kJ/mol})5.

  • Reaction rate : Governed by the activity of adsorbed species on Amberlyst 18, with the water-formation step being rate-limiting5.

Optimization of Reaction Conditions

Temperature and Catalyst Loading

ConditionOptimal RangeImpact on Yield
Temperature60–70°CMaximizes kinetics while minimizing side reactions
Catalyst loading5–10 wt% Amberlyst 18Balances activity and diffusional limitations
Ethanol:aldehyde ratio2.2:1–8:1Drives equilibrium; excess ethanol improves conversion

Data from analogous systems :

  • At 70°C with hexane, acetaldehyde diethyl acetal yields reach 74%3.

  • Scaling to gram quantities (200×) maintains >90% conversion using HCl catalysis4.

Entrainer Efficiency

EntrainerBoiling Point (°C)Water SolubilityYield Improvement
Hexane69<0.1%74%3
Diethyl ether356.9%Limited by miscibility

Hexane’s low water solubility and optimal boiling range make it ideal for continuous water removal3.

Purification and Isolation Techniques

Post-reaction workup involves:

  • Neutralization : Residual acid is quenched with NaOH, adjusting to pH 103.

  • Distillation : Ethanol and entrainer are removed via fractional distillation.

  • Chromatography : Silica gel column chromatography purifies the product, particularly if byproducts (e.g., unreacted aldehyde) persist.

Challenges :

  • The tert-butylsulfonyl group’s bulk complicates distillation, favoring chromatographic methods.

  • Product stability requires storage under inert atmosphere to prevent acetal hydrolysis.

Comparative Analysis of Methodologies

Homogeneous vs. Heterogeneous Catalysis

ParameterHCl (Homogeneous)Amberlyst 18 (Heterogeneous)
Reaction time30 min–24 h44–6 h5
Catalyst recoveryNot feasible>90% reuse
Yield85–92%470–78%3

Heterogeneous catalysis suits continuous processes, while homogeneous systems offer faster kinetics45.

Solvent-Free Alternatives

Ethanol can serve as both reactant and solvent, though excess amounts necessitate post-reaction distillation. For tert-butylsulfonylacetaldehyde, solvent-free conditions may reduce purification complexity but risk side reactions at higher temperatures4.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of sulfonamide or thioether derivatives.

Scientific Research Applications

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The tert-butylsulfonyl group distinguishes this compound from other diethyl acetals. Key analogs include:

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) CAS Number
Acetaldehyde Diethyl Acetal C₆H₁₄O₂ -H 118.17 105-57-7
Propionaldehyde Diethyl Acetal C₇H₁₆O₂ -CH₂CH₃ 132.20 4744-08-5
Dichloroacetaldehyde Diethyl Acetal C₆H₁₂Cl₂O₂ -Cl₂ 187.06 619-33-0
Isovaleraldehyde Diethyl Acetal C₉H₂₀O₂ -CH₂CH(CH₃)₂ (branched) 160.26 3842-03-3
Bromoacetaldehyde Diethyl Acetal C₆H₁₂BrO₂ -Br 197.07 2032-35-1
tert-Butylsulfonylacetaldehyde Diethyl Acetal Not provided -(SO₂)C(CH₃)₃ Theoretical ~220–250 Not available
  • Steric and Electronic Effects: The tert-butylsulfonyl group introduces significant steric bulk, reducing reactivity in nucleophilic substitutions compared to smaller substituents like -H (acetaldehyde diethyl acetal) or -Cl (dichloroacetaldehyde diethyl acetal) .

Physical and Chemical Properties

Boiling Points and Volatility

Compound Boiling Point (°C) Density (g/mL) Refractive Index
Acetaldehyde Diethyl Acetal 102–104 0.831 1.381
Propionaldehyde Diethyl Acetal 122.8 0.815 1.389
Dichloroacetaldehyde Diethyl Acetal Not provided Not available Not available
Bromoacetaldehyde Diethyl Acetal Not provided Not available Not available
  • Impact of Substituents :
    • Bulky groups (e.g., tert-butylsulfonyl) likely increase boiling points due to higher molecular weight and reduced volatility. For example, propionaldehyde diethyl acetal (C₇H₁₆O₂) has a higher boiling point (122.8°C) than acetaldehyde diethyl acetal (102–104°C) due to its longer alkyl chain .
    • Halogenated derivatives (e.g., dichloro- or bromo-) may exhibit higher densities and refractive indices due to increased polarizability .

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